2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFIHSUMKOQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid
The following technical guide details the chemical identity, synthesis, and application profile of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid , a specialized intermediate in medicinal chemistry.
Executive Summary
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a di-substituted benzoic acid derivative characterized by an O-benzylated salicylate core. Structurally, it is the ether derivative of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid). This compound serves as a critical scaffold in the development of pharmaceutical agents, particularly those targeting protein-protein interactions (e.g., hemoglobin modulators) and matrix metalloproteinases (MMPs). Its bromine functionality allows for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the carboxylic acid moiety serves as a handle for amide coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| Chemical Name | 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid |
| Common Scaffold | O-Benzylated o-Vanillic Acid |
| Molecular Formula | C₁₅H₁₃BrO₄ |
| Molecular Weight | 337.17 g/mol |
| Precursor CAS | 588679-50-9 (Aldehyde form: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde) |
| Predicted LogP | 3.8 – 4.2 (Lipophilic) |
| pKa (Predicted) | ~3.5 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water.[1] |
| Appearance | Off-white to pale yellow crystalline solid |
Note on CAS Registry: While the aldehyde precursor is indexed under CAS 588679-50-9 , the carboxylic acid derivative is often synthesized in situ or custom-manufactured. Researchers should reference the aldehyde CAS for procurement of the primary starting material.
Synthetic Methodology
The synthesis of this compound requires precise regiocontrol to ensure alkylation occurs at the phenolic oxygen rather than the carboxylate (if starting from the acid). Two robust routes are established: Oxidation of the Aldehyde (Route A) and Ester-Protected Alkylation (Route B).
Route A: The Pinnick Oxidation Pathway (Preferred)
This route is preferred for high purity as it avoids the formation of ester byproducts common in direct alkylation.
Step 1: Ether Synthesis (Aldehyde Formation)
-
Reactants: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) + 4-Bromobenzyl bromide.
-
Conditions: K₂CO₃ (2.0 equiv), DMF, 60°C, 4 hours.
-
Mechanism: Williamson Ether Synthesis.[2] The phenoxide ion displaces the benzylic bromide.
-
Product: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 588679-50-9 ).
Step 2: Pinnick (Kraus) Oxidation [2]
-
Reactants: Aldehyde intermediate + NaClO₂ + NaH₂PO₄ + 2-Methyl-2-butene (scavenger).
-
Solvent: t-Butanol / Water (3:1).
-
Conditions: Ambient temperature, 2–6 hours.
-
Workup: Acidification with 1N HCl precipitates the target acid.
Route B: The Ester Hydrolysis Pathway
Used when starting from o-vanillic acid.
-
Esterification: Convert o-vanillic acid to Methyl o-vanillate using SOCl₂/MeOH.
-
Alkylation: React methyl ester with 4-bromobenzyl bromide (K₂CO₃/Acetone, reflux).
-
Saponification: Hydrolyze the methyl ester using LiOH in THF/Water.
-
Acidification: Protonate to yield the free acid.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the two parallel synthetic strategies.
Figure 1: Convergent synthetic pathways for the production of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Quality Control & Characterization
To ensure the integrity of the synthesized compound for biological screening, the following analytical parameters must be met.
| Technique | Parameter | Expected Signal |
| ¹H NMR (DMSO-d₆) | -COOH | Broad singlet at δ 12.0–13.0 ppm. |
| -OCH₂- | Singlet at δ 5.1–5.2 ppm (Benzylic protons). | |
| -OCH₃ | Singlet at δ 3.8 ppm. | |
| Aromatic | Multiplets at δ 7.1–7.6 ppm (7 protons total).[2] | |
| HPLC | Purity | >98% (Area under curve). |
| Mobile Phase | Acetonitrile/Water (0.1% TFA gradient).[2] | |
| Mass Spec | ESI (-) | [M-H]⁻ peak at m/z ~335/337 (1:1 Isotope pattern due to Br). |
Applications in Drug Discovery
This compound is a versatile "privileged structure" in medicinal chemistry.
-
Fragment-Based Drug Design (FBDD): The benzoic acid moiety mimics the acidic residues of peptide ligands, while the bromobenzyl tail probes hydrophobic pockets.
-
Suzuki-Miyaura Coupling: The aryl bromide at the para-position of the benzyl ring is an excellent handle for coupling with aryl boronic acids, allowing for the rapid generation of biaryl libraries.
-
Hemoglobin Modulation: Structurally related to Voxelotor (GBT440) intermediates, this scaffold is used to explore structure-activity relationships (SAR) where the aldehyde pharmacophore is replaced or modified to alter binding kinetics.
Safety and Handling
-
Hazards: The compound is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or benzylic oxidation.
-
Disposal: Halogenated organic waste.[2]
References
-
Aldehyde Precursor Identity: Sigma-Aldrich. 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Page. CAS 588679-50-9. Link
-
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link
-
Williamson Ether Synthesis on Salicylates: PubChem. 2-((4-Bromophenyl)methoxy)benzoic acid Data. (Structural analog reference). Link
Sources
Potential Therapeutic Targets for Bromobenzyl-Substituted Benzoic Acids
Executive Summary: The Halogenated Pharmacophore
In the landscape of metabolic drug discovery, bromobenzyl-substituted benzoic acids represent a privileged scaffold. This chemical class combines two critical structural motifs: a benzoic acid head group that functions as a phosphate mimic (bioisostere), and a bromobenzyl tail that provides lipophilic bulk and specific halogen-bonding capabilities.
While benzoic acid derivatives are historically recognized as preservatives, their substituted forms—specifically those incorporating heavy halogens like bromine—have emerged as potent inhibitors for enzymes governing glucose homeostasis. This guide analyzes the two primary therapeutic targets for this scaffold: Protein Tyrosine Phosphatase 1B (PTP1B) and
Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)
Therapeutic Area: Diabetes, Obesity, Insulin Resistance.[1]
Mechanistic Rationale
PTP1B is the primary negative regulator of the insulin signaling pathway.[1] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), effectively shutting down glucose uptake.
-
The Head Group (Benzoic Acid): At physiological pH, the carboxylic acid is ionized (carboxylate). It acts as a phosphotyrosine (pTyr) mimetic, anchoring the molecule into the positively charged catalytic site (Site A) of PTP1B, specifically interacting with Arg221 and Cys215 .
-
The Tail Group (Bromobenzyl): The PTP1B active site is tethered to a second aryl phosphate binding site (Site B) via a disordered loop. The bromobenzyl moiety extends into this hydrophobic groove. The bromine atom is critical here; it often engages in halogen bonding with backbone carbonyls or hydrophobic residues (e.g., Tyr46 , Val49 ), enhancing selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).
Signaling Pathway & Inhibition Logic (Visualization)
Figure 1: The PTP1B regulatory axis. The bromobenzyl-benzoic acid scaffold inhibits PTP1B, preventing the dephosphorylation of IR/IRS and sustaining the insulin signal.
Target 2: -Glucosidase
Therapeutic Area: Postprandial Hyperglycemia.
Mechanistic Rationale
-Glucosidase is a membrane-bound enzyme in the small intestine responsible for hydrolyzing complex carbohydrates into absorbable glucose.-
The Interaction: Recent SAR studies indicate that 4-bromobenzyl derivatives exhibit superior potency compared to clinical standards like Acarbose.
-
Causality: The bromobenzyl ring occupies the entrance of the active site, likely interacting with Asp203 and Asp542 . The electron-withdrawing nature of bromine strengthens
-stacking interactions with aromatic residues (e.g., Phe , Tyr ) in the catalytic cleft, acting as a non-competitive or mixed-type inhibitor that prevents substrate entry.
Quantitative Data Summary: Structure-Activity Relationship (SAR)[2]
The following table synthesizes data from recent biochemical assays comparing bromobenzyl derivatives against clinical standards.
| Compound Class | Substituent (R) | Target Enzyme | IC | Potency Factor (vs Control) | Reference |
| Bromophenol Derivative | 2,4-dibromo | PTP1B | 0.68 | ~10x vs Ursolic Acid | [Source 1.3] |
| Acetamido-Benzoic Acid | 4-bromobenzyl | PTP1B | 8.20 | Comparable to Suramin | [Source 1.18] |
| Benzothiazine Derivative | 4-bromobenzyl | 28.0 | 26x more potent than Acarbose | [Source 1.2] | |
| Benzamide Derivative | 4-bromobenzoyl | 18.25 | ~3x more potent than Acarbose | [Source 1.4] | |
| Clinical Control | Acarbose | 750.0 | Baseline | [Source 1.2] |
Key Insight: The para-bromine substitution (4-bromo) consistently yields higher potency than ortho- or meta- substitutions due to optimal steric fit in the hydrophobic pockets of both enzymes.
Experimental Protocols (Self-Validating Systems)
Protocol A: PTP1B Inhibition Assay (Colorimetric)
Objective: Determine the IC
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (DTT prevents oxidation of the catalytic Cys215).
-
Enzyme: Recombinant Human PTP1B (0.5
g/mL final). -
Substrate: pNPP (2 mM).
-
Stop Solution: 1 M NaOH.
Workflow:
-
Blanking: Add 10
L buffer + 10 L DMSO (no compound) to "Blank" wells. -
Inhibitor Incubation: Add 10
L of test compound (serially diluted in DMSO) to test wells. Add 80 L of Enzyme solution. -
Equilibration: Incubate at 37°C for 10 minutes. Validation Step: This allows the inhibitor to bind Site B before substrate competition begins.
-
Reaction Start: Add 10
L of pNPP substrate. -
Kinetics: Incubate at 37°C for 30 minutes. The solution turns yellow (release of p-nitrophenol).
-
Termination: Add 50
L of 1 M NaOH to stop the reaction. -
Readout: Measure Absorbance at 405 nm.
Self-Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Positive Control: Suramin (IC
~10 M) must be run in parallel. If Suramin IC deviates >20%, discard run.
Protocol B: -Glucosidase Kinetic Assay
Objective: Confirm mode of inhibition (Competitive vs. Non-competitive).
Workflow Visualization:
Figure 2: Step-by-step workflow for the
Methodology:
-
Prepare 0.1 U/mL
-Glucosidase in 0.1 M Phosphate Buffer (pH 6.8). -
Incubate 20
L enzyme with 10 L test compound for 15 mins at 37°C. -
Add 20
L of p-Nitrophenyl- -D-glucopyranoside (pNPG) at varying concentrations (0.25, 0.5, 1.0, 2.0 mM). -
Monitor Absorbance (405 nm) continuously for 20 minutes.
-
Analysis: Plot 1/V vs 1/[S] (Lineweaver-Burk).
-
Intersection on Y-axis = Competitive Inhibition.
-
Intersection on X-axis = Non-competitive Inhibition.
-
References
-
Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides. Molecules (2021).Link
-
Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports (2023).Link
-
Bromophenols as Inhibitors of Protein Tyrosine Phosphatase 1B With Antidiabetic Properties. ChemMedChem (2012).Link
-
Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry (2013).[2]Link
-
Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B. ChemMedChem (2009).[3]Link
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecular Pharmacology (2015).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid PubChem CID entry
An In-Depth Technical Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid
Introduction
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, less-documented compound: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid . The strategic placement of a methoxy group at the 3-position and a bulky 4-bromobenzyl ether at the 2-position creates a unique electronic and steric profile. This profile suggests potential for targeted interactions with biological macromolecules, making it a compound of significant interest for researchers in drug discovery and development.
This document provides a comprehensive technical overview, from synthesis and characterization to a robust analytical workflow for purity assessment. Furthermore, we will explore a plausible, high-impact biological application based on the known activities of structurally related molecules, providing a scientifically grounded hypothesis for future investigation.
Chemical and Physical Properties
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₅H₁₃BrO₄ | Derived from structure |
| Molecular Weight | 337.17 g/mol | Calculated from formula |
| IUPAC Name | 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid | Systematic nomenclature |
| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | Common for benzoic acid derivatives |
| XLogP3 | ~3.9 - 4.2 | Predicted based on similar structures and functional groups |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group |
| Hydrogen Bond Acceptor Count | 4 | From the ether, methoxy, and carbonyl oxygens |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-hydroxy-3-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide[2][3][4]. The use of a primary benzylic halide is ideal as it minimizes the competing E2 elimination reaction[2][3].
Reaction Scheme
Caption: Williamson Ether Synthesis for the target compound.
Step-by-Step Methodology
-
Deprotonation of Phenol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-3-methoxybenzoic acid (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. The choice of a polar aprotic solvent like DMF enhances the nucleophilicity of the resulting phenoxide[5].
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, to form the sodium phenoxide. This ensures the reaction proceeds efficiently.[2][6] The evolution of H₂ gas will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
-
Nucleophilic Substitution (Ether Formation):
-
In a separate flask, dissolve 4-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the 4-bromobenzyl bromide solution dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The primary benzylic bromide is an excellent electrophile for this substitution.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by slowly adding deionized water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. This protonates the carboxylate, making the product less water-soluble.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
-
Structural Analysis and Characterization
A multi-technique approach is essential for unambiguous structural confirmation.
Predicted ¹H NMR Spectrum
The predicted proton NMR spectrum provides distinct signals for each part of the molecule. Predictions are based on known chemical shifts for similar structures like 3-methoxybenzoic acid[7][8][9].
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | br s | 1H | Broad singlet, exchangeable with D₂O. |
| Aromatic (Benzoic Acid Ring) | 7.1 - 7.8 | m | 3H | Complex multiplet pattern due to ortho, meta, and para couplings. |
| Aromatic (Bromobenzyl Ring) | 7.5 - 7.6 | d | 2H | AA'BB' system, doublet for protons ortho to the bromine. |
| Aromatic (Bromobenzyl Ring) | 7.3 - 7.4 | d | 2H | AA'BB' system, doublet for protons ortho to the CH₂ group. |
| Methylene (-O-CH₂-Ar) | 5.2 - 5.4 | s | 2H | Singlet, characteristic of a benzylic ether. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H | Singlet in the typical methoxy region. |
Infrared (IR) Spectroscopy
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1480 cm⁻¹: C=C stretches of the aromatic rings.
-
~1250, 1050 cm⁻¹: C-O stretches of the ether and methoxy groups.
Mass Spectrometry (MS)
-
ESI-MS (-ve mode): Expected [M-H]⁻ ion at m/z ≈ 335/337, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1).
-
High-Resolution MS (HRMS): Calculation of the exact mass to confirm the elemental composition, C₁₅H₁₃BrO₄.
Analytical Workflow: Purity Determination by HPLC
A robust, self-validating High-Performance Liquid Chromatography (HPLC) method is critical for quality control. This protocol is adapted from established methods for analyzing benzoic acid derivatives[10][11][12][13][14].
Workflow Diagram
Caption: HPLC workflow for purity and quantification analysis.
Detailed HPLC Protocol
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Causality: The acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, well-retained peak.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. Causality: The two aromatic rings provide strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol to make a 1 mg/mL solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of standards (e.g., 250, 100, 50, 10, 1 µg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of methanol. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Validation:
-
System Suitability: Inject the 100 µg/mL standard six times. The relative standard deviation (RSD) for the peak area should be < 2.0%. The tailing factor for the main peak should be < 1.5.
-
Calibration Curve: Inject the calibration standards and plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Purity Assessment: Inject the sample solution. Purity is calculated using the area percent method.
-
Quantification: Determine the concentration of the sample solution using the calibration curve.
-
Potential Biological Application: PD-1/PD-L1 Pathway Inhibition
The structural motifs within 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid are present in molecules known to inhibit critical protein-protein interactions (PPIs) in cancer immunotherapy. Specifically, the bromobenzyl phenyl ether scaffold has been identified in potent small-molecule inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction[15].
Proposed Mechanism of Action
The PD-1/PD-L1 checkpoint is a key pathway that cancer cells exploit to evade the immune system. PD-L1, expressed on tumor cells, binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the T-cell's cytotoxic activity. Small molecules can physically block this interaction, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and attack cancer cells.
We hypothesize that 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid can act as a PD-1/PD-L1 inhibitor. The molecule's size and functionality allow it to fit into the binding interface, with the bromobenzyl and methoxybenzoic acid moieties forming key hydrogen bonds and hydrophobic interactions that disrupt the native protein complex.
Signaling Pathway Diagram
Caption: Proposed mechanism of PD-1/PD-L1 checkpoint inhibition.
Conclusion
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a compound with significant research potential. This guide has provided a comprehensive framework for its synthesis via Williamson ether synthesis, a detailed protocol for its structural characterization, and a robust, self-validating HPLC method for ensuring its purity. The hypothesis that it may function as a PD-1/PD-L1 checkpoint inhibitor, based on strong evidence from structurally related compounds[15], offers a compelling direction for future preclinical investigation. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize, analyze, and explore the therapeutic promise of this and other novel benzoic acid derivatives.
References
-
PubMed. (2025). Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
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Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
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PubChem. 2-((4-Bromophenyl)methoxy)benzoic acid. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
PubChemLite. N'-(2-((4-bromobenzyl)oxy)benzylidene)-3,4-dimethoxybenzohydrazide. Available at: [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. Williamson ether synthesis. Available at: [Link]
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PubMed. (2014, August 1). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Available at: [Link]
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]
- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
-
J-STAGE. 4-Bromobenzyl Group As a Linker for Chemical Probes. Available at: [Link]
- Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
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ResearchGate. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]
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PMC. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Available at: [Link]
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SpectraBase. N'-((E)-{3-[(4-bromobenzyl)oxy]-4-methoxyphenyl}methylidene)-2-methoxy-4-methylbenzohydrazide - Optional[1H NMR] - Spectrum. Available at: [Link]
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ResearchGate. Preparation of the 2- and 3-substituted benzoic acid derivatives 9–15. Available at: [Link]
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PubChem. 3-Methoxybenzoic Acid. Available at: [Link]
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UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]
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MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
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Agilent. (2011, September 1). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Available at: [Link]
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MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Available at: [Link]
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Chegg.com. (2021, March 19). Solved For 3-methoxybenzoic acid, can you please annotate 1. Available at: [Link]
-
PubChem. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. Available at: [Link]
Sources
- 1. 2-((4-Bromophenyl)methoxy)benzoic acid | C14H11BrO3 | CID 8706931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. 3-Methoxybenzoic acid(586-38-9) 1H NMR [m.chemicalbook.com]
- 8. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved For 3-methoxybenzoic acid, can you please annotate 1. | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. journals.ust.edu [journals.ust.edu]
- 14. agilent.com [agilent.com]
- 15. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemo-Selective Williamson Ether Synthesis of Hydroxybenzoic Acids
Abstract & Scope
The functionalization of hydroxybenzoic acids via Williamson ether synthesis is a cornerstone transformation in medicinal chemistry (e.g., synthesis of PPAR agonists, COX inhibitors). However, the presence of two acidic protons—the carboxylic acid (
This guide details the protocols for selectively alkylating the phenolic oxygen to generate alkoxybenzoic acids. We analyze the mechanistic competition between esterification and etherification and provide two validated workflows: the Stepwise Protection Route (High Fidelity) and the Direct Dianion Route (High Throughput).
Mechanistic Analysis & Strategic Logic
The and Nucleophilicity Paradox
Success in this synthesis relies on exploiting the difference between acidity and nucleophilicity .
-
Acidity: The carboxylic acid is
times more acidic than the phenol. Base treatment deprotonates the carboxylate first. -
Nucleophilicity: The phenoxide anion is a "softer," more potent nucleophile than the resonance-stabilized carboxylate anion.
The Challenge: If only 1 equivalent of base is used, the carboxylate forms and consumes the alkyl halide (forming an ester). To alkylate the phenol, one must generate the dianion (deprotonating both sites). Upon addition of the electrophile (R-X), the more nucleophilic phenoxide reacts preferentially, provided the stoichiometry is strictly controlled.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the thermodynamic sinks.
Critical Parameters & Reagent Selection
Base Selection
| Base | Strength | Application | Notes |
| Moderate | Standard | Best for general use. Requires polar solvent (DMF/Acetone). | |
| Moderate/High | Difficult Substrates | "Cesium Effect": Higher solubility in organic solvents and looser ion pairing increases phenoxide nucleophilicity [1]. | |
| NaH | Strong | Irreversible | Forms naked alkoxides rapidly. Risk of over-alkylation. Requires anhydrous conditions. |
| NaOH/KOH | Strong | Phase Transfer | Used with TBAB in water/toluene systems. Green chemistry option. |
Solvent Effects
-
DMF/DMAc (Dipolar Aprotic): The gold standard. Solvates cations (
) well but leaves anions "naked" and reactive. High boiling point allows heating for sluggish electrophiles. -
Acetone/MEK: Common for iodides. Lower boiling point limits reaction rate for chlorides. Warning: Can undergo aldol condensation with strong bases.
-
Acetonitrile: Good compromise.[1] Easier to remove than DMF.
Experimental Protocols
Protocol A: The "Gold Standard" (Ester Protection Route)
Best for: High-value intermediates where purification of mixtures is difficult. This route guarantees regio-purity.
Workflow: Esterification
-
Protection: Convert 4-hydroxybenzoic acid (10 mmol) to methyl 4-hydroxybenzoate using MeOH and catalytic
(Reflux 4h). Isolate quantitative yield. -
Etherification:
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in DMF (5 mL/mmol).
-
Add
(1.5 eq). Stir at RT for 15 min (Solution turns yellow/orange as phenoxide forms). -
Add Alkyl Halide (1.1 eq).
-
Optimization: If R-X is a chloride, add catalytic KI (0.1 eq) (Finkelstein condition).
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc).[2]
-
Workup: Pour into ice water. Precipitate usually forms. Filter or extract with EtOAc.
-
-
Hydrolysis (Deprotection):
-
Dissolve intermediate in THF:Water (2:1).
-
Add LiOH (2.0 eq). Stir at RT until TLC shows consumption of ester.[3]
-
Acidification: Carefully add 1M HCl to pH 3. The target alkoxybenzoic acid precipitates.
-
Protocol B: Direct Selective Alkylation (Dianion Strategy)
Best for: Rapid synthesis of libraries; substrates where ester hydrolysis is problematic.
Mechanism: Generates the dianion; relies on phenoxide nucleophilicity > carboxylate nucleophilicity.
-
Setup: Flame-dry a round-bottom flask under
. -
Dianion Formation:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add
(2.2 eq) . Note: Cesium is preferred here for solubility and reactivity [2]. -
Stir at RT for 30 mins. Ensure full deprotonation.[3]
-
-
Controlled Addition:
-
Add Alkyl Halide (1.0 eq strictly ) dropwise via syringe pump over 20 mins.
-
Crucial: Localized excess of R-X leads to ester formation. Slow addition favors the highly nucleophilic phenoxide consuming the halide before the carboxylate can react.
-
-
Reaction: Stir at 50°C for 3-5 hours.
-
Quench & Purification:
-
Pour into dilute HCl (pH 2).
-
Extract with EtOAc.
-
Purification: The crude will contain mostly Product (Ether-Acid) and some Starting Material. The Ester byproduct should be minimal (<5%) if stoichiometry was strict. Recrystallize from EtOH/Water.
-
Protocol C: Green Chemistry (Phase Transfer Catalysis)
Best for: Industrial scale-up and avoiding DMF.
-
Reagents: 4-hydroxybenzoic acid (1 eq), Toluene (Solvent), Water (Solvent).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 eq).
-
Base: NaOH (2.5 eq, dissolved in minimal water).
-
Procedure:
-
Mix Toluene, Water, Base, Acid, and TBAB.
-
Heat to reflux (85-90°C).
-
Add Alkyl Halide (1.2 eq) dropwise.
-
Reflux for 6-8 hours.
-
-
Workup: Separate phases. Acidify aqueous phase to precipitate the product [3].
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Poor Nucleophilicity | Switch base to |
| Ester Byproduct | Carboxylate Alkylation | Reduce R-X equivalents to 0.95; Ensure slow addition; Use Protocol A (Protection). |
| O-Alkylation Fails (Steric) | Bulky Electrophile | Switch solvent to DMF; Increase temp to 90°C; Use microwave irradiation (130°C, 10 min) [4]. |
| Elimination (Alkene) | Basic Conditions | If using secondary halides, lower temperature and use weaker base ( |
References
-
Cesium Carbonate in Organic Synthesis. Inno-Chem Application Notes. [Link]
-
Selective Alkylation of Carboxylic Acid vs Phenol. Stack Exchange Chemistry Discussion. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education (ACS). [Link]
-
Microwave Assisted Ethers Synthesis. TSI Journals. [Link]
-
A Simple Method for Chemoselective Phenol Alkylation. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromobenzyl Bromide Optimization
Subject: Minimizing Side Reactions in 4-Bromobenzyl Bromide (4-BBB) Coupling Ticket ID: TCH-4BBB-OPT-001 Status: Open for Consultation Analyst: Senior Application Scientist
Executive Summary: The "Janus" Molecule Challenge
4-Bromobenzyl bromide (4-BBB) presents a unique "Janus-faced" challenge in organic synthesis. It possesses two distinct electrophilic sites with vastly different reactivity profiles:
-
Benzylic Bromide (sp³-C): Highly reactive toward Nucleophilic Substitution (SN2) and oxidative addition; prone to hydrolysis and dimerization.
-
Aryl Bromide (sp²-C): Less reactive; requires transition metal catalysis (e.g., Pd, Ni) for activation.
The Core Problem: Most side reactions arise from a lack of chemoselectivity —the reagents attack the wrong site or both sites simultaneously—or from homocoupling (dimerization) driven by the high reactivity of the benzylic position.
This guide provides self-validating protocols to isolate these reactivities and minimize specific side reactions.
Module 1: Troubleshooting Decision Matrix
Before optimizing, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of 4-BBB coupling failures.
Module 2: Minimizing Homocoupling (Wurtz Reaction)
The Issue: The most common "killer" side reaction is the formation of 4,4'-dibromobibenzyl . This occurs readily during metal-mediated reactions (Grignard formation, Zinc insertion) or under basic conditions where a radical mechanism is triggered.
Mechanism:
Protocol: The "High Dilution" Strategy
Use this when preparing organometallic reagents (e.g., Grignard) from 4-BBB.
-
Solvent Selection: Use Diethyl Ether (Et₂O) instead of THF if possible. The lower boiling point and different solvation shell of Et₂O often reduce the rate of homocoupling compared to THF.
-
Temperature Control: Cool the reaction vessel to 0°C or -10°C . Higher temperatures exponentially increase the Wurtz coupling rate.
-
Rieke Zinc/Magnesium: If using standard turnings, activation is difficult at low temps. Use highly active Rieke metals to allow reaction initiation at lower temperatures where homocoupling is slower.
-
Inverse Addition (Critical): Do not dump the halide onto the metal.
-
Step A: Suspend the metal in solvent.
-
Step B: Dissolve 4-BBB in 10 volumes of solvent.
-
Step C: Add the 4-BBB solution dropwise over 1-2 hours. This keeps the instantaneous concentration of the benzylic halide low relative to the metal surface.
-
Module 3: Preventing Over-Alkylation (SN2 Reactions)
The Issue: When coupling 4-BBB with amines (to form secondary amines), the product is often more nucleophilic than the starting material, leading to tertiary amines or quaternary ammonium salts.[1]
Comparative Data: Base & Solvent Effects
| Variable | Condition A (High Risk) | Condition B (Optimized) | Reason |
| Stoichiometry | 1:1 (Amine:Halide) | 3:1 to 5:1 (Amine:Halide) | Statistical probability favors mono-alkylation. |
| Base | Organic (TEA, DIPEA) | Inorganic (K₂CO₃, Cs₂CO₃) | Heterogeneous bases buffer the reaction and prevent rapid proton shuffling. |
| Addition Mode | One-pot mix | Slow addition of Halide | Keeps electrophile concentration low (starvation kinetics). |
| Solvent | DMF (Polar Aprotic) | Acetonitrile or DCM | Highly polar solvents like DMF stabilize the transition state for the second alkylation too well. |
Optimized Protocol: Mono-Alkylation of Primary Amines
-
Preparation: Dissolve 3.0 equivalents of the primary amine and 1.5 equivalents of powdered K₂CO₃ in Acetonitrile (MeCN).
-
Addition: Dissolve 1.0 equivalent of 4-BBB in MeCN. Load into a syringe pump.
-
Execution: Add the 4-BBB solution to the amine mixture at 0°C over 60 minutes.
-
Workup: Filter off the solids immediately upon completion. Do not heat the crude mixture during concentration.
Module 4: Chemo-Selective Suzuki Coupling
The Issue: You want to couple at the Aryl Bromide position, but the Benzylic Bromide reacts first (oxidative addition) or decomposes.
The Solution: Benzylic halides undergo oxidative addition to Pd(0) faster than aryl bromides. To couple the aryl ring selectively, you must either "mask" the benzylic position or use a catalyst system that prefers sp²-C bonds.
Pathway Visualization
Figure 2: Competing oxidative addition pathways. Standard catalysts favor the undesired benzylic pathway.
Protocol: Selective Aryl Coupling
Reference Strategy: Use of high steric bulk ligands or converting the benzylic bromide to a chloride (which is less reactive).
-
Catalyst Choice: Use Pd(dppf)Cl₂ or Pd(OAc)₂/PCy₃ . These are often more selective for aryl halides over alkyl halides compared to Pd(PPh₃)₄.
-
Base Selection: Use anhydrous K₃PO₄ or CsF . Avoid hydroxide bases (NaOH/KOH) which will instantly hydrolyze the benzylic bromide to the alcohol.
-
Alternative Route (Highly Recommended): If selectivity fails, convert the benzylic bromide to 4-bromobenzyl acetate (reaction with NaOAc) before the Suzuki coupling. The acetate is stable to Suzuki conditions. You can convert it back to the bromide (using HBr/AcOH) or alcohol after the coupling.
Module 5: FAQ & Storage
Q: My 4-BBB turned pink/brown in the bottle. Is it usable? A: The color indicates the release of HBr and Br₂ due to decomposition.
-
Test: Run a TLC.[1][2] If the main spot is still 4-BBB, wash a solution of it with 5% Sodium Thiosulfate (to remove Br₂) and Sodium Bicarbonate (to remove HBr) before use.
-
Prevention:[3] Store at 2-8°C, protected from light, under Argon.
Q: I see a peak at M-80 in my Mass Spec.
A: This is the loss of the Bromine atom
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromobenzyl bromide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68527, 4-Bromobenzyl bromide. Retrieved from
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. Retrieved from
-
Guérin, C., et al. (2011).[4] Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13, 3478-3481.[4] Retrieved from
-
Sancheti, S. V., & Yadav, G. D. (2021). Selective coupling reaction of 1-bromo-4-(bromomethyl)benzene with p-tolylboronic acid. Organic Process Research & Development. Retrieved from
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
Welcome to the dedicated technical support guide for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted aromatic carboxylic acid, its solubility behavior is governed by a combination of its relatively large hydrophobic structure and the ionizable carboxylic acid moiety. This guide provides in-depth troubleshooting protocols and frequently asked questions to empower you in your experimental workflows.
Understanding the Molecule: Physicochemical Properties
Table 1: Key Physicochemical Properties of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid and Related Compounds
| Property | 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid | 3-Methoxybenzoic acid | Benzoic Acid |
| Molecular Formula | C₁₄H₁₁BrO₃ | C₈H₈O₃ | C₇H₆O₂ |
| Molecular Weight | 307.14 g/mol [3] | 152.15 g/mol [4] | 122.12 g/mol |
| Predicted LogP | ~4.0 - 5.0 (Estimated) | 2.02[4] | 1.87 |
| Aqueous Solubility | Predicted to be low | Moderately soluble in water[5] | Sparingly soluble in cold water[1] |
| Organic Solvent Solubility | Likely soluble in polar organic solvents | Soluble in ethanol, ether[5] | Soluble in ethanol, ether, chloroform[1] |
Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues
This section provides a systematic approach to addressing common solubility problems encountered during experimentation with 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Issue 1: My compound will not dissolve in aqueous buffers.
This is the most common challenge due to the compound's hydrophobic nature.
Root Cause Analysis: At neutral pH, the carboxylic acid group is only partially ionized. The large, non-polar bromobenzyl and methoxyphenyl groups dominate, leading to poor interaction with water.
Step-by-Step Protocol:
-
pH Adjustment (Primary Method):
-
Rationale: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group (pKa estimated to be around 4-5), forming a more soluble carboxylate salt.[2][6]
-
Procedure:
-
Prepare a slurry of the compound in the desired aqueous buffer.
-
Slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise while stirring.
-
Monitor the pH and continue adding the base until the compound dissolves. A final pH of >7 is typically required.
-
Caution: Be mindful of the compound's stability at high pH. It is recommended to perform initial trials at room temperature.
-
-
-
Co-Solvent Addition (Secondary Method):
-
Rationale: The addition of a water-miscible organic solvent can reduce the polarity of the solvent system, improving the solubility of the lipophilic compound.[7]
-
Procedure:
-
If pH adjustment alone is insufficient or undesirable, introduce a co-solvent.
-
Commonly used co-solvents include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
-
Start by adding the co-solvent at a low percentage (e.g., 5-10% v/v) to your aqueous buffer.
-
Gradually increase the co-solvent concentration until the compound dissolves.
-
Note: The choice of co-solvent will depend on the downstream application. For biological assays, ensure the final concentration is not cytotoxic.
-
-
Caption: Troubleshooting workflow for aqueous insolubility.
Issue 2: My compound precipitates out of solution upon standing or temperature change.
This indicates that you have created a supersaturated or metastable solution.
Root Cause Analysis: The initial dissolution conditions (e.g., heating, high co-solvent concentration) created a solution that is not stable under ambient storage conditions. Aromatic carboxylic acids are often crystalline solids with high melting points, favoring precipitation from an unstable solution.[8]
Step-by-Step Protocol:
-
Re-dissolution and Dilution:
-
Rationale: The current concentration may be above the equilibrium solubility under the storage conditions.
-
Procedure:
-
Gently warm the solution to re-dissolve the precipitate.
-
Once fully dissolved, dilute the solution with the same solvent system to a lower concentration.
-
Observe the solution at the intended storage temperature for an extended period to ensure stability.
-
-
-
Employing Solubilizing Excipients:
-
Rationale: Certain excipients can help maintain the compound in a solubilized state and prevent precipitation.
-
Procedures:
-
Surfactants: Introduce a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) at a concentration above its critical micelle concentration.[9] Surfactants form micelles that can encapsulate the hydrophobic compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[10] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
-
Issue 3: I need to dissolve the compound in an organic solvent for a chemical reaction, but it has limited solubility.
While expected to be more soluble in organic solvents than in water, high concentrations may still be challenging to achieve.
Root Cause Analysis: The polarity of the chosen organic solvent may not be optimal for this specific molecule.
Step-by-Step Protocol:
-
Solvent Screening:
-
Rationale: Systematically testing a range of solvents with varying polarities will identify the most suitable one.
-
Procedure:
-
Test the solubility in a small scale with the following common laboratory solvents:
-
Protic Polar: Ethanol, Methanol, Isopropanol
-
Aprotic Polar: DMSO, DMF, Acetonitrile, Acetone, Tetrahydrofuran (THF)
-
Non-polar: Toluene, Dichloromethane (DCM), Chloroform
-
-
Aromatic carboxylic acids are generally soluble in polar organic solvents like alcohols and ethers.[11]
-
Gentle warming or sonication can aid in dissolution.
-
-
-
Use of Solvent Blends:
-
Rationale: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.
-
Procedure:
-
If the compound is partially soluble in two different solvents, try a mixture of the two. For example, a mixture of THF and DCM can be effective for many organic compounds.
-
-
Caption: Workflow for improving solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid?
A1: For aqueous applications, start with a buffered solution at pH > 7. For organic chemistry applications, begin with polar aprotic solvents like DMSO or DMF, as they tend to be excellent solubilizers for a wide range of organic molecules. For less polar applications, THF or DCM are good starting points.
Q2: How does the structure of this compound affect its solubility?
A2: The molecule has two key features influencing its solubility. The large, hydrophobic bromobenzyl and methoxy-substituted phenyl rings decrease aqueous solubility.[1] Conversely, the carboxylic acid group is a polar, ionizable moiety that can be deprotonated at basic pH to form a much more water-soluble carboxylate salt.[2]
Q3: Can I heat the solution to improve solubility?
A3: Yes, heating can increase the rate of dissolution and the equilibrium solubility. Aromatic carboxylic acids are generally more soluble in hot water.[8] However, be cautious as this can lead to the formation of a supersaturated solution that may precipitate upon cooling. Also, ensure the compound is stable at the elevated temperature by running a preliminary thermal stability test.
Q4: Are there any alternative formulation strategies for very low solubility?
A4: Yes, for challenging cases, advanced formulation techniques can be employed. These include:
-
Salt Formation: Synthesizing a stable salt of the carboxylic acid (e.g., sodium or potassium salt) can dramatically increase aqueous solubility.[12][13]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance solubility and dissolution rates.[10] This is often achieved through techniques like spray drying or hot-melt extrusion.[13]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid compound, which can improve the dissolution rate.[9]
Q5: How should I prepare a stock solution for cell-based assays?
A5: Prepare a high-concentration stock solution in 100% DMSO. Then, for your experiments, dilute this stock solution into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final DMSO concentration but without the compound) in your experiments.
References
-
Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315–499.
- Sareen, S., Mathew, G., & Joseph, L. (2012). A review on solubility enhancement techniques for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253.
-
Chemist. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (n.d.). Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Bromophenyl)methoxy)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]
-
NIST. (n.d.). 4-Methoxybenzoic acid, 3-bromobenzyl ester. Retrieved from [Link]
-
Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. 2-((4-Bromophenyl)methoxy)benzoic acid | C14H11BrO3 | CID 8706931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemixl.com [chemixl.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Navigating Ester Stability During Acidic Workup
A Senior Application Scientist's Guide to Preventing Hydrolysis of Ester Intermediates
For researchers in organic synthesis and drug development, the successful isolation of ester intermediates is a critical step. However, the very workup procedures designed to purify these compounds can often be their undoing. Acid-catalyzed hydrolysis, the cleavage of an ester back to its constituent carboxylic acid and alcohol, is a common and frustrating side reaction encountered during acidic workups. This guide provides in-depth technical advice, troubleshooting strategies, and preventative protocols to help you safeguard your valuable ester products.
Understanding the Enemy: The Mechanism of Acid-Catalyzed Ester Hydrolysis
Acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification reaction.[1][2][3] The process is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺) present in aqueous acidic solutions.[4][5][6] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5][7] The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and finally, the elimination of the alcohol to yield the carboxylic acid.[4][6]
It is crucial to recognize that this reaction is an equilibrium process.[1][4][6] Therefore, the presence of excess water during the workup can drive the equilibrium towards the hydrolysis products, leading to significant yield loss.[3][6]
Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis
Low yields of your desired ester, coupled with the reappearance of the starting carboxylic acid in your crude product analysis (e.g., by TLC or NMR), are strong indicators of unintended hydrolysis during workup.[2] This troubleshooting flowchart and the accompanying detailed FAQ section will help you pinpoint the cause and implement effective solutions.
Caption: Troubleshooting flowchart for ester hydrolysis during workup.
Frequently Asked Questions (FAQs)
Q1: At what stage of the acidic workup is my ester most vulnerable to hydrolysis?
A1: The highest risk of hydrolysis occurs during any step where your ester is in contact with an aqueous acidic solution.[2] This includes the initial quenching of the reaction with an acidic solution, and any subsequent aqueous washes intended to remove impurities.[8] The longer the contact time and the higher the temperature, the greater the extent of hydrolysis.[2]
Q2: How does temperature affect the rate of ester hydrolysis?
A2: Like most chemical reactions, the rate of ester hydrolysis is highly dependent on temperature.[9][10] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis.[5] Therefore, performing aqueous washes at low temperatures (e.g., using an ice bath) is a simple and effective way to minimize unwanted hydrolysis.[2]
Q3: Can the choice of acid in the workup influence the degree of hydrolysis?
A3: Absolutely. The rate of acid-catalyzed hydrolysis is influenced by the strength of the acid catalyst.[5] Stronger acids will lead to a higher concentration of protonated ester molecules, thereby increasing the reaction rate.[5] If you suspect significant hydrolysis, consider using a milder acidic solution (e.g., dilute citric acid or a buffered solution) for your workup.
Q4: Are all esters equally susceptible to acid-catalyzed hydrolysis?
A4: No, the stability of an ester is influenced by its structure. Steric hindrance around the carbonyl group can significantly slow down the rate of hydrolysis by impeding the approach of the water molecule.[2] For instance, tert-butyl esters are generally more stable to base-catalyzed hydrolysis but can be cleaved under acidic conditions, while methyl esters are more susceptible to base-catalyzed hydrolysis.[11] Esters of bulky alcohols (e.g., pivalates) are often more resistant to hydrolysis.[12]
Q5: I need to remove a basic impurity. Is an acid wash my only option?
A5: While an acid wash is a common method to remove basic impurities, it may not be suitable if your ester is highly acid-labile.[13] An alternative is to use a silica gel plug filtration. Many basic impurities, such as amines, will adhere to the silica gel, allowing your less polar ester to be eluted with a non-polar solvent.
Preventative Strategies and Protocols
Proactive measures during the workup are the most effective way to prevent ester hydrolysis. The following protocols are designed to minimize the risk of product degradation.
Protocol 1: The Cold and Quick Workup
This protocol is recommended for most esters and focuses on minimizing the two key factors that accelerate hydrolysis: temperature and time.
Methodology:
-
Cooling: Once your reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath (0-5 °C).
-
Quenching: Slowly add a pre-chilled, weak acidic solution (e.g., saturated aqueous NH₄Cl or 1 M NaHSO₄) to the cold reaction mixture with vigorous stirring.
-
Extraction: Promptly transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a suitable cold organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Perform any necessary aqueous washes (e.g., with cold saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by cold brine) as quickly as possible.[2] Do not allow the layers to sit in the separatory funnel for extended periods.
-
Drying and Concentration: Immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[2][14]
Protocol 2: The Anhydrous Workup
For extremely acid-sensitive esters, avoiding water altogether during the initial purification steps is the best strategy.
Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Suspension and Filtration: Suspend the residue in a non-polar organic solvent in which your product is soluble but the impurities are not (e.g., a mixture of hexanes and ethyl acetate).
-
Filtration: Filter the suspension through a pad of Celite® or a short plug of silica gel to remove solid impurities.
-
Concentration: Wash the filter cake with additional fresh solvent and combine the filtrates. Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Further Purification: The crude product can then be further purified by column chromatography or other non-aqueous methods.
Structural Considerations for Enhanced Ester Stability
In the design phase of a synthesis, particularly for multi-step sequences, choosing the right ester protecting group can save significant downstream effort in avoiding hydrolysis.
| Ester Type | Structure (R-CO-OR') | Relative Stability to Acidic Hydrolysis | Cleavage Conditions |
| Methyl Ester | R-CO-OCH₃ | Low | Acid or Base Catalysis |
| Ethyl Ester | R-CO-OCH₂CH₃ | Low | Acid or Base Catalysis |
| tert-Butyl Ester | R-CO-OC(CH₃)₃ | Moderate (cleaved by acid) | Acidic conditions (e.g., TFA)[11] |
| Benzyl Ester | R-CO-OCH₂Ph | High | Hydrogenolysis (H₂, Pd/C)[11] |
| Pivalate Ester | R-CO-OC(CH₃)₃ | High | Strong Acid or Base, often with heating[12] |
Concluding Remarks
The prevention of ester hydrolysis during acidic workup is a matter of understanding the underlying chemical principles and implementing careful, methodical laboratory techniques. By controlling temperature, minimizing contact time with aqueous acidic solutions, and selecting appropriate workup procedures and ester protecting groups, researchers can significantly improve the yield and purity of their target ester intermediates. This guide serves as a foundational resource to troubleshoot and optimize your synthetic protocols, ensuring the integrity of your hard-won products.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Catalyzed Ester Hydrolysis Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]
- Nair, P. M. (1956). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 44(2), 97-106.
-
Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved from [Link]
- SSRG International Journal of Applied Chemistry. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). 6(3), 19-22.
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid and Base-Stable Esters: A New Protecting Group for Carboxylic Acids. Retrieved from [Link]
-
PubMed. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Retrieved from [Link]
- Open Access Research Journal of Chemistry and Pharmacy. (2023).
-
University of Wisconsin-Madison. (n.d.). Chem 6352 - Protecting Groups. Retrieved from [Link]
- Li, Y., & Liu, X. (2014). Tunable acid-sensitive ester protecting groups in oligosaccharide synthesis.
-
Chemistry LibreTexts. (2024). 4.3: Kinetics. Retrieved from [Link]
-
ResearchGate. (2018, February 21). How to separate ester from DMF(as a solvent) without hydrolysis of the ester?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, March 21). How to break ester bond without breaking the amide?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
PubMed. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Retrieved from [Link]
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Technical Support Center: O-Alkylation Optimization & Catalyst Selection
Mission: To provide high-fidelity troubleshooting and experimental design strategies for researchers facing bottlenecks in ether synthesis. This guide moves beyond basic textbook definitions to address causality, kinetic barriers, and chemoselectivity in complex drug discovery scaffolds.
Module 1: The Williamson Ether Synthesis & Phase Transfer Catalysis (PTC)
Context: Standard SN2 reactions often fail due to the "Solubility Paradox"—the nucleophile (alkoxide salt) acts best in polar solvents, while the electrophile (alkyl halide) prefers non-polar organic media.
Troubleshooting Guide
Q: My reaction yields are <20% in biphasic media (e.g., Toluene/Water). I am using NaOH. A: You are likely experiencing poor interfacial transfer. The alkoxide is trapped in the aqueous phase.
-
The Fix: Introduce a Phase Transfer Catalyst (PTC) to shuttle the anion into the organic layer as a lipophilic ion pair.
-
Catalyst Selection:
-
Tetrabutylammonium Iodide (TBAI): Best for alkyl chlorides/bromides. The iodide acts as a nucleophilic catalyst (Finkelstein-type in situ exchange), converting the sluggish alkyl chloride to a reactive alkyl iodide.
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): Use this if your substrate is sensitive to iodide oxidation or if you need a "cleaner" non-nucleophilic counter-ion.
-
Q: I am using solid KOH in THF, but the reaction is stalling. A: The lattice energy of solid KOH is too high to be overcome by THF solvation alone. You need a Crown Ether to sequester the cation, generating a "naked," highly reactive alkoxide anion.
-
The Fix: Match the cavity size of the crown ether to the cation diameter. Mismatching leads to negligible catalytic turnover.
Data Table 1: Crown Ether Selection Matrix
| Cation | Ionic Radius (Å) | Recommended Catalyst | Cavity Size (Å) | Solvent Compatibility |
| Li⁺ | 0.60 | 12-Crown-4 | 1.2 - 1.5 | THF, DME |
| Na⁺ | 0.95 | 15-Crown-5 | 1.7 - 2.2 | THF, Dioxane, DCM |
| K⁺ | 1.33 | 18-Crown-6 | 2.6 - 3.2 | Benzene, Acetonitrile |
| Cs⁺ | 1.69 | Benzo-21-Crown-7 | 3.4 - 4.3 | DMF, DMSO |
Visualization: PTC Mechanism
Caption: The catalytic cycle showing the transfer of the alkoxide anion (RO-) from the aqueous phase to the organic phase by the quaternary ammonium catalyst (Q+), enabling reaction with the alkyl halide (R'X).
Module 2: Regioselectivity (Ambident Nucleophiles)
Context: Phenols and enolates can react at either the Oxygen (O-alkylation) or the Carbon (C-alkylation).[1][2] Controlling this is a matter of Hard-Soft Acid-Base (HSAB) theory.
Troubleshooting Guide
Q: I am trying to O-alkylate a phenol, but I am seeing significant C-alkylation (ortho/para substitution). A: You are likely using a protic solvent or a cation that coordinates tightly to the oxygen.
-
The Mechanism: Protic solvents (MeOH, H₂O) hydrogen bond to the phenoxide oxygen, shielding it.[2] This forces the electrophile to attack the "softer," unshielded carbon ring (C-alkylation).
-
The Fix (Solvent): Switch to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation but leave the oxygen anion "naked" and highly reactive (Hard Nucleophile), favoring O-attack.
-
The Fix (Leaving Group): Use "Hard" leaving groups like Tosylate (OTs) or Mesylate (OMs) to favor O-alkylation. "Soft" leaving groups like Iodide can sometimes encourage C-alkylation via orbital control.
Q: How do I force O-alkylation on a β-naphthol? A: β-naphthols are notorious for C-alkylation.
-
Protocol Adjustment: Use Cs₂CO₃ in Acetone or DMF . Cesium (Cs⁺) is a large, "soft" cation that forms a loose ion pair with the phenoxide, allowing the oxygen to act as the nucleophile freely. Avoid Li⁺ or Na⁺, which coordinate tightly to the oxygen and can direct the electrophile to the carbon via a chelation transition state.
Module 3: Metal-Catalyzed O-Arylation (Buchwald-Hartwig Type)
Context: When the electrophile is an aryl halide, SN2 is impossible. You must use Palladium or Copper catalysis.
Troubleshooting Guide
Q: I need to couple a primary alcohol with an aryl bromide. Standard Pd(PPh₃)₄ failed. A: Standard triphenylphosphine ligands are insufficient for C-O bond reductive elimination.[3] The Pd-O bond is strong and requires bulky, electron-rich ligands to force the product off the metal center.
-
Catalyst Recommendation: Use RockPhos or tBuBrettPhos precatalysts (Gen 3/Gen 4).
-
Why? These bulky biaryl phosphine ligands facilitate the difficult reductive elimination step of the ether product.
-
-
Base Selection: Use Cs₂CO₃ (weaker) for phenols, but NaOtBu (stronger) is often required for aliphatic alcohols to generate the alkoxide in situ.
Protocol: Pd-Catalyzed Cross-Coupling (RockPhos System)
-
Charge: Aryl halide (1.0 equiv), Alcohol (1.2 equiv), Cs₂CO₃ (1.5 equiv).
-
Catalyst: Add [(RockPhos)Pd(allyl)]Cl (2 mol%).
-
Solvent: Toluene (anhydrous).
-
Conditions: Heat to 90°C under Argon for 12-18h.
-
Note: If the substrate is sterically hindered, switch to tBuBrettPhos .[4]
Visualization: Catalyst Decision Tree
Caption: Logic flow for selecting the correct catalytic system based on electrophile nature and nucleophile acidity.
Module 4: The Mitsunobu Reaction (Dehydration)
Context: Converting an alcohol (R-OH) directly to an ether using a phenol (Ar-OH) without pre-activation of the alcohol.
Troubleshooting Guide
Q: My Mitsunobu reaction yields 0% product. The phenol is electron-rich (e.g., 4-methoxyphenol). A: This is a pKa issue.[5][6] The standard Mitsunobu reagent (DEAD/DIAD) requires the pronucleophile (phenol) to have a pKa < 11 (ideally < 10) to protonate the betaine intermediate.
-
The Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine).
-
Why? The ADDP-derived betaine is more basic and can deprotonate less acidic phenols (pKa 11-13).
-
Q: I see hydrazine byproduct contamination. A: This is common with DEAD.
-
The Fix: Use DIAD (Diisopropyl azodicarboxylate). The hydrazine byproduct is more soluble in hexane/ether, making it easier to filter off or separate via column chromatography compared to the DEAD byproduct.
References
-
Williamson Ether Synthesis & PTC Mechanisms
-
Regioselectivity (O- vs C-Alkylation)
-
Buchwald-Hartwig O-Arylation
-
Mitsunobu Reaction Optimization
Sources
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- 2. pharmaxchange.info [pharmaxchange.info]
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- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Regioisomer Formation in Methoxybenzoic Acid Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective alkylation of methoxybenzoic acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of regioisomer formation and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
The alkylation of methoxybenzoic acid is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other high-value chemical entities. However, the reaction is frequently complicated by the formation of multiple regioisomers, leading to challenging purification processes and reduced yields of the target molecule. The directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) substituents on the aromatic ring govern the position of electrophilic attack, and a nuanced understanding of these effects is critical for controlling the reaction's outcome.
This guide will dissect the underlying principles of regioselectivity in this specific reaction, offering practical solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of regioisomers during the alkylation of methoxybenzoic acid?
The formation of a regioisomeric mixture is a direct consequence of the electronic properties of the substituents on the benzoic acid ring.[1][2][3]
-
Methoxy Group (-OCH₃): This is an electron-donating group (EDG) and a strong activating group.[4][5] Through resonance, it increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.[4][6]
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) and a deactivating group.[1] It directs incoming electrophiles to the meta position relative to itself.
When both groups are present, their directing effects are combined. For example, in p-methoxybenzoic acid (anisic acid), the methoxy group strongly directs to its ortho positions (C2 and C6), while the carboxylic acid group directs to its meta positions (C3 and C5). This interplay often results in a mixture of products.
Q2: Which factors have the most significant impact on the regioselectivity of the reaction?
Several experimental parameters can be modulated to influence the ratio of regioisomers:
-
Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the reactivity of the electrophile and the transition state energies, thereby affecting the product distribution.[7][8]
-
Reaction Temperature: Temperature can play a crucial role in controlling kinetic versus thermodynamic product formation.[9] Lower temperatures often favor the kinetically preferred product, which may be different from the thermodynamically more stable isomer.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the carbocation intermediate and the transition states, thus influencing the regioselectivity.
-
Steric Hindrance: The size of the incoming alkyl group (the electrophile) can significantly impact the ortho:para ratio.[10][11] Bulkier alkyl groups will preferentially attack the less sterically hindered para position.[12]
Q3: How can I accurately identify and quantify the different regioisomers in my product mixture?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying isomers.[13][14] The choice of column and mobile phase is critical for achieving good resolution.[14][15] Thin Layer Chromatography (TLC) is useful for initial qualitative assessment.[16]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.[17][18][19]
-
Infrared (IR) Spectroscopy: While less definitive for distinguishing regioisomers, IR spectroscopy can confirm the presence of key functional groups (e.g., C=O of the carboxylic acid, C-O of the ether).[20][21]
-
Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming successful alkylation. Fragmentation patterns can sometimes help differentiate isomers.
-
Q4: Starting with para-methoxybenzoic acid, what is the expected major product?
For para-methoxybenzoic acid (4-methoxybenzoic acid), the methoxy group is a powerful ortho, para-director. Since the para position is already occupied by the carboxyl group, it strongly directs incoming electrophiles to the positions ortho to itself (C2 and C6). The carboxylic acid group is a meta-director, directing to the C3 and C5 positions. In this case, the activating effect of the methoxy group typically dominates, leading to substitution primarily at the C2 and C6 positions. However, steric hindrance from the adjacent carboxylic acid can influence the final product ratio.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Isomer | • Non-optimal reaction conditions (temperature, catalyst).• Competing side reactions (e.g., poly-alkylation).• Inefficient purification. | • Optimize Reaction Conditions: Systematically vary the temperature, Lewis acid, and solvent to find the optimal conditions for your desired isomer.• Control Stoichiometry: Use a controlled amount of the alkylating agent to minimize poly-alkylation.• Improve Purification: Develop a robust chromatographic method (HPLC or column chromatography) for efficient separation. |
| Difficult Separation of Isomers | • Similar polarity of the regioisomers.• Co-elution during chromatography. | • Chromatography Optimization: Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and mobile phase compositions.[15][22] A shallow gradient in HPLC can often improve resolution.• Derivatization: Consider converting the carboxylic acid to an ester. The change in polarity might facilitate separation. The ester can be hydrolyzed back to the acid post-separation. |
| Inconsistent Reaction Outcomes | • Variability in reagent quality (e.g., anhydrous conditions not maintained).• Inconsistent reaction setup and workup procedures. | • Ensure Anhydrous Conditions: Use freshly distilled solvents and properly dried glassware. Lewis acids like AlCl₃ are extremely sensitive to moisture.• Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for the reaction setup, monitoring, and workup to ensure reproducibility. |
| Formation of Unexpected Byproducts | • Carbocation rearrangement of the alkylating agent.• Friedel-Crafts acylation if using an acyl halide followed by reduction. | • Choose a Stable Alkylating Agent: Use alkylating agents less prone to rearrangement (e.g., primary halides with no adjacent branching).[8]• Consider Acylation-Reduction: For straight-chain alkyl groups, Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) can prevent rearrangements.[7] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of p-Methoxybenzoic Acid
Objective: To perform a test alkylation and analyze the resulting regioisomer distribution.
Materials:
-
p-Methoxybenzoic acid
-
Alkyl halide (e.g., tert-butyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a drying tube under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add p-methoxybenzoic acid (1 equivalent) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 equivalents) in portions. Stir the mixture until the AlCl₃ has dissolved.
-
Add the alkyl halide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice containing 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR and HPLC to determine the regioisomer ratio.
Protocol 2: HPLC Method for Isomer Quantification
Objective: To separate and quantify the regioisomers of alkylated methoxybenzoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards of the expected isomers (if available)
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude product in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
Start with a suitable ratio of A and B (e.g., 90:10 A:B).
-
Run a linear gradient to increase the percentage of B over 20-30 minutes.
-
Hold at a high percentage of B to wash the column.
-
Return to the initial conditions and equilibrate.
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the different isomers based on their retention times (if standards are available) or by collecting fractions and analyzing them by NMR.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Visualizations
Reaction Mechanism and Directing Effects
Caption: General workflow for the alkylation of methoxybenzoic acid.
Isomer Separation and Analysis Workflow
Caption: Workflow for the separation and analysis of regioisomers.
References
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid? Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
YouTube. (2020, April 3). Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
National Institutes of Health. (2010, August 10). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Retrieved from [Link]
-
National Institutes of Health. (2022, June 14). Regio- and Stereoselective Electrochemical Alkylation of Morita–Baylis–Hillman Adducts. Retrieved from [Link]
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ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]
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Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Weizmann Institute of Science. (1976, April 1). Simultaneous Determination of Benzoic Acid and Its Monohydroxyl Isomers by a Spectrophotometric Method. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral features, offers a robust experimental protocol, and presents a comparative analysis with structurally related compounds. Our approach is grounded in scientific integrity, ensuring that the information presented is not only accurate but also validated by established principles of NMR spectroscopy.
The Structural and Spectroscopic Rationale
Understanding the ¹H NMR spectrum of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid requires a foundational knowledge of how the electronic environment of each proton influences its chemical shift and coupling interactions. The molecule's structure is characterized by three key regions: the disubstituted benzoic acid ring, the monosubstituted bromobenzyl ring, and the linking benzylic ether and methoxy groups. Each of these regions will give rise to distinct signals in the ¹H NMR spectrum.
The protons on the aromatic rings are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1] The specific chemical shifts of these aromatic protons are further influenced by the electron-donating or electron-withdrawing nature of the substituents. The benzylic protons (CH₂), being adjacent to an oxygen atom and an aromatic ring, will also be deshielded and are anticipated to appear in the range of 4.5-5.5 ppm. The methoxy group protons (OCH₃) will resonate further upfield, typically around 3.5-4.0 ppm. The acidic proton of the carboxylic acid group is expected to be highly deshielded and may appear as a broad singlet at a chemical shift greater than 10 ppm.[2]
Predicted ¹H NMR Spectral Data
Based on the analysis of substituent effects and typical chemical shift ranges for similar structures, the following table summarizes the predicted ¹H NMR data for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | singlet (broad) | - | 1H |
| Aromatic (Benzoic Acid Ring) | 7.6 - 7.8 | multiplet | ortho: 7-10, meta: 2-3 | 3H |
| Aromatic (Bromobenzyl Ring) | 7.2 - 7.5 | multiplet | ortho: 7-10 | 4H |
| Benzylic (-OCH₂-) | ~ 5.2 | singlet | - | 2H |
| Methoxy (-OCH₃) | ~ 3.9 | singlet | - | 3H |
Comparative Spectral Analysis
To provide a clearer understanding of the spectral features of our target molecule, we will compare its predicted spectrum with the known ¹H NMR data of structurally related compounds: 3-methoxybenzoic acid and 4-bromobenzoic acid.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Other Key Signals (ppm) |
| 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (Predicted) | 7.2 - 7.8 | 10.0+ (-COOH), 5.2 (-OCH₂-), 3.9 (-OCH₃) |
| 3-Methoxybenzoic acid | 7.1 - 7.7 | 12.7 (-COOH), 3.8 (-OCH₃)[3] |
| 4-Bromobenzoic acid | 7.6 - 7.9 | 13.1 (-COOH)[4] |
The comparison highlights how the introduction of the 4-bromobenzyl ether group at the 2-position of 3-methoxybenzoic acid is expected to influence the chemical shifts. The benzylic protons introduce a new singlet around 5.2 ppm. The chemical shifts of the aromatic protons on the benzoic acid ring will be a composite of the effects from the carboxylic acid, methoxy, and the bulky benzyloxy substituent.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid and acquiring a high-quality ¹H NMR spectrum.
4.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.[5] For this compound, DMSO-d₆ is recommended to ensure the observation of the acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
4.2. NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.[7]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | A standard single-pulse experiment is sufficient for a survey spectrum.[8] |
| Spectral Width (SW) | 16 ppm | This range will encompass all expected proton signals, from the upfield TMS to the downfield carboxylic acid proton.[9] |
| Acquisition Time (AQ) | 3-4 seconds | An acquisition time of at least 3 seconds provides good resolution.[10][11] |
| Relaxation Delay (D1) | 2-5 seconds | A sufficient relaxation delay ensures accurate integration, especially for protons with longer T1 relaxation times. |
| Number of Scans (NS) | 8-16 | Signal averaging increases the signal-to-noise ratio.[11] |
| Receiver Gain (RG) | Auto-adjust | The instrument should automatically set the optimal receiver gain to prevent signal clipping and maximize dynamic range.[8] |
Visualizing the Process and Structure
To further clarify the experimental workflow and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow from sample preparation to spectral analysis.
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A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for Bromobenzyl Ether Derivatives
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of bromobenzyl ether derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of chromatographic separation, offering a framework for method development and the establishment of reliable retention time standards. We will explore the causal relationships behind experimental choices, compare the performance of various stationary and mobile phases, and provide detailed protocols to ensure reproducible and trustworthy results.
The Chromatographic Challenge: Resolving Structural Isomers
Bromobenzyl ethers and their derivatives are common intermediates in pharmaceutical synthesis. The precise substitution pattern on the aromatic ring (ortho-, meta-, para-) is critical to the final product's biological activity and safety profile. Consequently, the ability to separate and accurately identify these structural isomers is paramount for quality control and process monitoring. Reversed-phase HPLC (RP-HPLC) is the predominant technique for this purpose, separating molecules based on their relative hydrophobicity.[1][2] The challenge lies in the subtle differences in polarity and structure among isomers, which demands a carefully optimized chromatographic system to achieve baseline resolution.
Foundational Principles: The Interplay of Stationary and Mobile Phases
In RP-HPLC, separation is governed by the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[2][3] Compounds that have a higher affinity for the stationary phase are retained longer and thus have a later retention time (t_R).[4] The choice of both phases is the primary tool for manipulating selectivity and resolution.
The Role of the Stationary Phase: Beyond Hydrophobicity
The stationary phase provides the surface for analyte interaction.[5][6] While hydrophobicity is the primary driver in RP-HPLC, alternative interactions can be exploited to enhance selectivity for aromatic compounds.
-
C18 (Octadecylsilane): This is the most widely used reversed-phase packing.[7] Its long alkyl chains create a highly hydrophobic surface, leading to strong retention of non-polar molecules through van der Waals forces. For bromobenzyl ethers, retention on a C18 column is primarily dictated by overall hydrophobicity.
-
C8 (Octylsilane): With shorter alkyl chains, C8 phases are less hydrophobic and less retentive than C18. This can be advantageous for reducing analysis time or for separating compounds that are too strongly retained on a C18 column.
-
Phenyl Phases: These phases incorporate phenyl groups into the bonded ligand. This unique chemistry allows for π-π interactions between the stationary phase and the aromatic ring of the analyte.[8] This can introduce a different selectivity mechanism compared to purely alkyl phases, often improving the resolution of aromatic isomers.[8]
The Influence of the Mobile Phase: Controlling Elution
The mobile phase carries the sample through the column and competes with the analyte for interaction sites on the stationary phase.[3][4] Its composition directly controls the retention time.
-
Organic Modifier (Solvent Strength): In RP-HPLC, the mobile phase is typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH). Increasing the percentage of the organic modifier increases the mobile phase's elution strength, weakening the analyte's hydrophobic interaction with the stationary phase and leading to shorter retention times.[9] Acetonitrile is generally considered a stronger eluting solvent than methanol.[10]
-
Aqueous Component: Water is the weak solvent that promotes analyte retention. Buffers or acids (e.g., formic acid, phosphoric acid) are often added in small concentrations (e.g., 0.1%) to control the pH and improve peak shape, especially for ionizable compounds.[11][12][13]
Experimental Design: A Comparative Method Development Workflow
To establish robust retention time standards, a systematic comparison of key chromatographic parameters is essential. The following protocol outlines a self-validating system for comparing stationary and mobile phases for the separation of ortho-, meta-, and para-bromobenzyl ethyl ether isomers.
Experimental Workflow Diagram
Caption: Workflow for comparative HPLC method development.
Step-by-Step Protocol
-
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and a UV/Vis or Diode Array Detector (DAD).
-
Columns (4.6 x 150 mm, 5 µm particle size):
-
C18 Column
-
C8 Column
-
Phenyl Column
-
-
-
Reagents and Sample Preparation:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (LC-MS Grade)
-
Standards: ortho-, meta-, and para-bromobenzyl ethyl ether.
-
Standard Solution Preparation: Prepare a mixed stock solution containing all three isomers at a concentration of approximately 1 mg/mL each in a 50:50 acetonitrile/water diluent. Further dilute to a working concentration of 50 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phases:
-
ACN/Water (70:30, v/v) with 0.1% Formic Acid
-
ACN/Water (60:40, v/v) with 0.1% Formic Acid
-
MeOH/Water (70:30, v/v) with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Equilibrate the first column (e.g., C18) with the initial mobile phase (e.g., ACN/Water 70:30) for at least 15 minutes or until a stable baseline is achieved.
-
Perform three replicate injections of the mixed standard solution.
-
Record the retention times for each isomer.
-
Change the mobile phase composition, allow the system to re-equilibrate, and repeat the injections.
-
Repeat this process for all mobile phase conditions.
-
Replace the column with the next stationary phase (e.g., Phenyl), and repeat the entire sequence of injections with all mobile phases.
-
Comparative Data Analysis
The following table summarizes expected retention time data based on established chromatographic principles. This data serves as a reference standard for comparing the performance of each condition.
| Stationary Phase | Mobile Phase (v/v) | o-isomer t_R (min) | m-isomer t_R (min) | p-isomer t_R (min) |
| C18 | 60:40 ACN/H₂O | 6.8 | 7.5 | 7.9 |
| C18 | 70:30 ACN/H₂O | 4.5 | 5.0 | 5.3 |
| C18 | 70:30 MeOH/H₂O | 5.1 | 5.7 | 6.0 |
| C8 | 60:40 ACN/H₂O | 5.9 | 6.5 | 6.8 |
| Phenyl | 60:40 ACN/H₂O | 7.2 | 7.8 | 7.5 |
Interpretation of Results
-
Effect of Stationary Phase: As predicted, the C18 column provides the longest retention times due to its high hydrophobicity. The C8 column shows shorter retention, which could be beneficial for faster analysis if resolution is sufficient. Notably, the Phenyl column may alter the elution order (in this hypothetical case, the meta- and para-isomers are reversed) due to the introduction of π-π interactions, which can be a powerful tool for resolving closely eluting peaks.
-
Effect of Mobile Phase: Increasing the organic modifier from 60% to 70% ACN significantly decreases retention times across the board, as expected.[9] Comparing 70% ACN with 70% MeOH on the C18 column demonstrates that ACN is a stronger solvent, resulting in earlier elution.[10]
Logic of Separation Diagram
Caption: Factors influencing HPLC separation of aromatic isomers.
Conclusions and Recommendations
This guide demonstrates a systematic approach to developing HPLC methods for bromobenzyl ether derivatives. The experimental data, though illustrative, highlights key principles for establishing retention time standards:
-
For Maximum Retention and Resolution: A C18 column with a lower percentage of organic modifier (e.g., 60% ACN/Water ) is typically the best starting point.
-
For Alternative Selectivity: If isomers co-elute on an alkyl phase, a Phenyl column should be evaluated. Its unique π-π interaction mechanism can often provide the necessary selectivity to achieve separation.[8]
-
For Faster Analysis: A C8 column or a higher percentage of organic modifier (e.g., 70% ACN/Water ) can significantly reduce run times, provided resolution remains acceptable.
Ultimately, the optimal method depends on the specific analytical goal. For routine quality control where speed is critical, a faster method may be preferred. For impurity profiling or the separation of complex mixtures, a method that maximizes resolution is paramount. The protocols and principles outlined herein provide a robust framework for making these evidence-based decisions and for validating the final method to establish trustworthy retention time standards.[14][15]
References
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- The Journal of Physical Chemistry B.
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- PubMed.
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- Waters Corporation.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid
Understanding the Hazard Profile
Substituted benzoic acids, as a class of organic compounds, present a generally consistent set of potential hazards. Based on data from related molecules such as various methoxybenzoic acids and benzoic acid itself, we must assume that 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid may exhibit the following:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation and potential damage.[1][3][4][5]
-
Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4][5]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal discomfort and other adverse health effects.[3][4][5]
It is crucial to handle this compound with the assumption that these hazards are present until specific toxicological data becomes available.
Core Directive: Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards of the chemical in use.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side-shields or a face shield. | To prevent eye contact with dust or splashes of the compound, which could cause serious irritation.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly.[1][2][4] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination.[1][4] |
| Respiratory Protection | A dust mask or respirator. | Recommended when handling the solid compound outside of a fume hood or when there is a potential for generating dust, to prevent respiratory tract irritation.[2][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of a research chemical in the laboratory minimizes the risk of exposure and ensures a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed to prevent moisture absorption and contamination.[5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Handling and Use
-
Ventilation: All handling of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1][6]
-
Avoiding Dust Formation: When weighing or transferring the solid, do so carefully to avoid creating dust.[5][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[5][6]
Spill Management
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps to safely manage a spill of a solid chemical like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Caption: Chemical Spill Response Workflow.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.[1]
-
Containment: Prevent the spill from spreading.
-
Collection: Gently sweep or scoop the solid material into a designated waste container.[5] Avoid actions that could generate dust. A HEPA-filtered vacuum can also be used for larger spills.[1]
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water.
-
Disposal: All contaminated materials, including PPE, should be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional and local regulations.[5]
Disposal Plan
Chemical waste must be managed responsibly to protect both human health and the environment.
-
Waste Collection: Collect all waste containing 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid in a clearly labeled, sealed, and appropriate container.
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of this compound down the drain or in regular trash.[5]
Conclusion: A Culture of Safety
The responsible handling of research chemicals is a shared responsibility. By understanding the potential hazards of compounds like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid and adhering to these established safety protocols, we can foster a secure research environment that enables scientific advancement without compromising well-being. Always consult your institution's Chemical Hygiene Plan and Safety Office for specific guidance.[8][9][10]
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- Northwestern University.
- ReAgent. (2023, November 15).
- Quora. (2024, April 14).
- Lab Manager. (2021, February 3).
- New Mexico State University. Chemical Safety in Research and Teaching.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2014, June 28).
- Sigma-Aldrich. (2024, September 8).
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-Fluoro-4-methoxybenzoic acid.
- Fisher Scientific.
- Sigma-Aldrich.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- TCI Chemicals. (2024, December 10). Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid.
- Fisher Scientific. (2024, March 25).
- Carl ROTH.
- Sigma-Aldrich. (2025, November 7).
- Angene Chemical. (2025, February 11).
- Synquest Labs.
- Apollo Scientific. (2022, September 17).
- ChemicalBook. (2026, January 17).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
